molecular formula C10H22O B3022968 5-methylnonan-1-ol CAS No. 2768-16-3

5-methylnonan-1-ol

Cat. No.: B3022968
CAS No.: 2768-16-3
M. Wt: 158.28 g/mol
InChI Key: DBJSFYCKLLBKGB-UHFFFAOYSA-N
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Description

5-methylnonan-1-ol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-4-7-10(2)8-5-6-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSFYCKLLBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950339
Record name 5-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-16-3
Record name 5-Methyl-1-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 Methylnonan 1 Ol

Stereoselective Synthesis of 5-Methylnonan-1-ol and its Enantiomers

Stereoselective synthesis can be broadly categorized into three main approaches: utilizing a chiral starting material from nature's "chiral pool," employing a chiral catalyst to induce stereoselectivity, or separating a racemic mixture through resolution techniques.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources that serve as versatile starting materials for synthesis. nih.govbaranlab.org For a C10 methyl-branched structure like this compound, a logical starting point is (R)-(+)-citronellal. orgsyn.org This terpene is a readily available C10 compound with a defined stereocenter at the C3 position (which would become the C5 position in the target molecule after chain modification).

A plausible synthetic route from (R)-citronellal to (R)-5-methylnonan-1-ol would involve a sequence of standard organic transformations. The initial step would be the selective reduction of the alkene double bond without affecting the aldehyde. This can be achieved through catalytic hydrogenation. The resulting (R)-3,7-dimethyloctanal can then be converted to the target molecule. This approach ensures that the stereochemistry at the chiral center is preserved from the starting material to the final product.

Asymmetric catalysis offers an alternative route by creating the chiral center from a prochiral substrate using a chiral catalyst. One common strategy is the asymmetric reduction of a ketone. For this compound, a potential precursor would be 5-methylnonan-1-al. The synthesis would involve the creation of the aldehyde followed by an asymmetric addition of a nucleophile, or reduction of a corresponding ketone, using a chiral catalyst to control the stereochemical outcome.

For instance, the reduction of a prochiral ketone using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), is a powerful method for producing enantiomerically enriched secondary alcohols. youtube.com While this method typically produces secondary alcohols, similar principles can be applied in multi-step syntheses involving asymmetric additions to aldehydes or other prochiral precursors.

Biocatalysis, particularly the use of enzymes like lipases, provides a highly efficient method for resolving racemic mixtures of chiral alcohols. jocpr.comnih.gov This technique, known as kinetic resolution, relies on the ability of an enzyme to selectively react with one enantiomer of a racemic pair at a much faster rate than the other. jocpr.compolimi.it

In a typical lipase-catalyzed kinetic resolution of racemic this compound, the alcohol mixture is treated with an acyl donor, such as vinyl acetate, in a suitable organic solvent. The lipase, often immobilized for easier recovery and reuse, selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), converting it into the corresponding ester, (R)-5-methylnonyl acetate. The other enantiomer, (S)-5-methylnonan-1-ol, remains largely unreacted. At approximately 50% conversion, the reaction is stopped, and the unreacted (S)-alcohol can be separated from the (R)-ester by standard chromatographic methods. This approach can yield both enantiomers with very high optical purity. nih.gov

To overcome the 50% theoretical yield limit of kinetic resolution, a process called dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product.

Table 1: Representative Lipases in Kinetic Resolution of Chiral Alcohols
Enzyme (Lipase)Common Source OrganismTypical Acyl DonorSelectivity Profile
Novozym 435 (CALB)Candida antarctica BVinyl acetateExcellent enantioselectivity for a wide range of primary and secondary alcohols.
Lipase PSPseudomonas cepacia (Burkholderia cepacia)Vinyl acetate, Isopropenyl acetateHigh selectivity, often complementary to CALB. polimi.it
CRLCandida rugosaVinyl acetateEffective for various alcohols, though selectivity can be substrate-dependent. nih.gov
PPLPorcine Pancreatic LipaseVarious acyl donorsBroad substrate specificity, historically significant in biocatalysis.

This compound as a Synthetic Intermediate and Building Block in Organic Synthesis

The value of a molecule like this compound often lies not in its final application but in its utility as an intermediate for constructing more complex molecular architectures. Its defined stereocenter and functional handle (the primary alcohol) make it a valuable synthon.

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. nih.gov In the retrosynthesis of many natural products, such as insect pheromones or polyketides, the molecule is deconstructed into key fragments or building blocks. nih.govresearchgate.net

The primary alcohol group in this compound is a versatile functional group that can be converted into a wide range of other functionalities. These transformations are fundamental to its role as a synthetic intermediate.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-methylnonanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents, such as potassium permanganate or chromic acid, yields the carboxylic acid, 5-methylnonanoic acid.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) produces an ester. For instance, esterification with acetic anhydride would yield 5-methylnonyl acetate, a common structural motif in insect pheromones. basf.com

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (e.g., bromine or iodine) using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine and iodine. The resulting 1-halo-5-methylnonane is an excellent electrophile for carbon-carbon bond-forming reactions.

Coupling Reactions: As the corresponding alkyl halide or tosylate, the 5-methylnonyl fragment can be coupled with organometallic reagents (e.g., Grignard, organocuprate, or organozinc reagents) to form longer carbon chains. This is a key step in building complex natural product skeletons.

Ether Synthesis: The alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form ethers.

Table 2: Key Synthetic Transformations of this compound
Reaction TypeReagent(s)Product ClassExample Product
Oxidation (to aldehyde)PCC, DMPAldehyde5-Methylnonanal
Oxidation (to carboxylic acid)KMnO₄, H₂CrO₄Carboxylic Acid5-Methylnonanoic acid
EsterificationAcetic anhydride, PyridineEster5-Methylnonyl acetate
HalogenationPBr₃Alkyl Bromide1-Bromo-5-methylnonane
Ether Synthesis (Williamson)1. NaH; 2. CH₃IEther1-Methoxy-5-methylnonane

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of specialty alcohols such as this compound is of interest in various fields of chemical research, including the development of new materials and biologically active molecules. While established methods for alcohol synthesis are widely documented, the development of novel, efficient, and selective routes for structurally specific compounds like this compound is an ongoing area of research. This section explores potential innovative strategies for the synthesis of this compound, focusing on methodologies that offer advantages in terms of yield, selectivity, and process optimization.

A promising and versatile approach for the synthesis of this compound involves a multi-step sequence commencing with the construction of a suitable alkene precursor, followed by its conversion to the target primary alcohol. One such innovative pathway utilizes the Wittig reaction for the selective formation of the precursor 5-methylnon-1-ene, which is subsequently transformed into this compound via a hydroboration-oxidation reaction. wikipedia.orgmnstate.edulumenlearning.com This method provides excellent control over the position of the hydroxyl group.

The initial step in this proposed synthesis is the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds. mnstate.edulumenlearning.com In this case, the reaction would involve the coupling of pentanal with a butyltriphenylphosphonium ylide. The ylide is typically generated in situ from the corresponding phosphonium salt, butyltriphenylphosphonium bromide, by treatment with a strong base such as n-butyllithium.

An alternative and potentially more direct strategy for the synthesis of this compound involves the use of a Grignard reaction. mnstate.eduorganic-chemistry.orgbyjus.com This well-established carbon-carbon bond-forming reaction could be employed by reacting a Grignard reagent, such as butylmagnesium bromide, with 5-methyl-1-pentanal. The resulting secondary alcohol could then be further manipulated to yield the desired primary alcohol, although this would add complexity to the synthesis. A more direct Grignard approach would involve the reaction of a Grignard reagent with a suitable epoxide, which can directly yield a primary alcohol.

A third potential novel route involves the catalytic hydrogenation of a suitable ester precursor. google.comorganicreactions.orgyoutube.com This method is attractive due to its potential for high yields and the use of heterogeneous or homogeneous catalysts, which can often be recycled. The synthesis of the required ester, for instance, methyl 5-methylnonanoate, could be achieved through various established esterification methods. Subsequent high-pressure hydrogenation using a catalyst such as copper chromite could then yield this compound. organicreactions.org

The optimization of these proposed synthetic routes would involve a systematic investigation of various reaction parameters. For the Wittig-based route, the choice of solvent, temperature, and base for the ylide generation can significantly impact the yield and stereoselectivity of the alkene formation. For the hydroboration-oxidation step, the use of different borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), could enhance the regioselectivity for the desired primary alcohol. d-nb.info

In the context of the Grignard-based synthesis, optimization would focus on the reaction conditions, including the choice of ether solvent (such as diethyl ether or tetrahydrofuran), temperature control to minimize side reactions, and the careful addition of reagents. mnstate.edu For the catalytic hydrogenation route, the selection of the catalyst, hydrogen pressure, reaction temperature, and solvent are all critical parameters that would need to be fine-tuned to maximize the yield and purity of this compound. youtube.comresearchgate.net

Below are illustrative data tables for the proposed synthetic routes, showcasing potential reaction parameters and expected outcomes based on general principles of these reactions.

Table 1: Illustrative Parameters for the Synthesis of 5-Methylnon-1-ene via Wittig Reaction

EntryAldehydePhosphonium SaltBaseSolventTemperature (°C)Proposed Yield (%)
1PentanalButyltriphenylphosphonium Bromiden-ButyllithiumTHF-78 to 2585
2PentanalButyltriphenylphosphonium BromideSodium HydrideDMSO2570
3PentanalButyltriphenylphosphonium BromidePotassium tert-butoxideTHF0 to 2580

Table 2: Illustrative Parameters for the Hydroboration-Oxidation of 5-Methylnon-1-ene

EntryAlkeneBorane ReagentOxidation ReagentSolventTemperature (°C)Proposed Yield (%)
15-Methylnon-1-eneBH3-THFH2O2, NaOHTHF0 to 5090
25-Methylnon-1-ene9-BBNH2O2, NaOHTHF0 to 5095
35-Methylnon-1-eneDisiamylboraneH2O2, NaOHTHF0 to 5092

Table 3: Illustrative Parameters for the Catalytic Hydrogenation of Methyl 5-methylnonanoate

EntryEsterCatalystHydrogen Pressure (bar)Temperature (°C)SolventProposed Yield (%)
1Methyl 5-methylnonanoateCopper Chromite150200None90
2Methyl 5-methylnonanoateRu-phosphine complex50100Methanol92
3Methyl 5-methylnonanoateRaney Nickel100150Ethanol85

Natural Occurrence and Biosynthetic Pathways of 5 Methylnonan 1 Ol

Isolation and Characterization of 5-Methylnonan-1-ol from Biological Sources

The identification of volatile and semi-volatile compounds like this compound from natural organisms is a multi-step process that begins with careful extraction and concludes with precise analytical characterization.

The initial step in studying naturally occurring this compound involves its separation from the biological matrix, which is often an insect gland or whole-body extract. acs.org Given that these compounds are typically present in trace amounts, the chosen methods must be highly efficient and minimize the introduction of contaminants. acs.orgresearchgate.net

Common extraction techniques include:

Solvent Extraction: This traditional method involves washing or immersing the source material, such as the abdominal tips or specific glands of an insect, in an organic solvent like dichloromethane (B109758) or hexane. acs.orgresearchgate.netquora.com The solvent dissolves the lipids and other organic compounds, including the target alcohol. While effective, this technique extracts a wide range of substances, necessitating extensive downstream purification. acs.org

Volatile Collection (Aeration): To obtain a profile of emitted compounds that more accurately reflects the natural signal, air is passed over the living organism (e.g., a "calling" female moth) and then through a trap containing an adsorbent material like Porapak Q or activated charcoal. acs.orgresearchgate.net The trapped volatiles are later eluted with a small volume of solvent. This dynamic collection method provides a cleaner sample and allows for repeated sampling from the same individuals. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free technique ideal for trace-level analysis. researchgate.netwikipedia.org A fused-silica fiber coated with an adsorbent polymer is exposed to the headspace above the biological sample. Volatiles, including this compound, adsorb onto the fiber, which is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

Following initial extraction, purification is often required to isolate the compound of interest from a complex mixture. alfa-chemistry.comColumn chromatography is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). alfa-chemistry.com By using a series of solvents (mobile phase) with varying polarities, compounds are separated based on their differential adsorption to the stationary phase, allowing for the collection of simplified fractions. alfa-chemistry.com

Table 1: Methodologies for Isolation and Characterization of this compound This table is interactive and can be sorted by clicking on the headers.

Technique Category Description Primary Use
Solvent Extraction Extraction Immersing biological tissue in an organic solvent to dissolve target compounds. acs.orgquora.com Initial, broad-spectrum extraction from glands or whole organisms.
Volatile Collection (Aeration) Extraction Passing air over a live organism and trapping emitted volatiles on an adsorbent. acs.orgresearchgate.net Collecting naturally released pheromone blends for a more accurate profile.
Solid-Phase Microextraction (SPME) Extraction Using a coated fiber to adsorb volatiles from the headspace for solvent-free sampling. researchgate.netwikipedia.org Trace-level analysis of volatiles with direct injection into a GC-MS.
Column Chromatography Purification Separating compounds in a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through. alfa-chemistry.com Isolating or simplifying fractions from a crude solvent extract.
Gas Chromatography-Mass Spectrometry (GC-MS) Characterization Separating volatile compounds in a column followed by ionization and mass-based detection to determine molecular weight and fragmentation patterns. wikipedia.orgnih.gov Definitive identification and structural elucidation of volatile compounds.

Once a purified or semi-purified sample is obtained, its chemical structure must be determined. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical tool for identifying insect pheromones and other volatiles. wikipedia.orgnih.gov

In this technique, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the volatile components through a long, thin capillary column. acs.org Compounds separate based on their boiling points and interactions with the column's stationary phase, resulting in different retention times. researchgate.net As each compound elutes from the column, it enters the mass spectrometer. There, it is bombarded with electrons, causing it to ionize and break apart into a predictable pattern of charged fragments. The mass spectrometer sorts these fragments by their mass-to-charge ratio, producing a mass spectrum that serves as a chemical "fingerprint" for that molecule. nih.gov

For branched-chain alcohols like this compound, standard mass spectrometry can confirm the molecular weight, but determining the exact position of the methyl branch can be challenging. To overcome this, chemical derivatization is often employed. nih.gov Converting the alcohol functional group (-OH) into a picolinyl ester or nicotinate (B505614) ester derivative, for example, can induce specific fragmentation patterns in the mass spectrometer that clearly indicate the branch point along the carbon chain. nih.gov Furthermore, highly sensitive methods involving conversion to pentafluorobenzoyl derivatives followed by analysis using negative ion chemical ionization (NICI) mass spectrometry can be used for quantitation in sub-femtomole amounts. nih.gov

Investigation of Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound, while not explicitly detailed for this specific molecule in all organisms, is understood to proceed through modified fatty acid metabolism pathways common in insects for pheromone production. nih.govfrontiersin.org Sex pheromones are typically synthesized de novo in specialized gland cells. frontiersin.org

The synthesis originates from primary metabolism, beginning with acetyl-CoA. nih.gov The general proposed pathway involves the following key steps:

Fatty Acid Synthesis (FAS): The core carbon skeleton is built by the fatty acid synthase (FAS) complex. nih.gov In most cases, FAS uses acetyl-CoA as a starter unit and malonyl-CoA for subsequent two-carbon additions to create straight-chain saturated fatty acids. nih.gov However, to produce branched chains, the FAS system can utilize a branched starter unit derived from the degradation of branched-chain amino acids, or incorporate methylmalonyl-CoA as an extender substrate instead of malonyl-CoA at a specific point in the elongation process. nih.govresearchgate.net For this compound, this would involve a modification during the chain-building process to introduce the methyl group at the correct position.

Reduction to Alcohol: Once the C10 fatty acid precursor (5-methylnonanoic acid or its acyl-CoA ester) is formed, the terminal carboxylic acid group must be reduced to an alcohol. This conversion is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) . nih.govresearchgate.net These enzymes use a reducing cofactor, typically NADPH, to perform a two-step reduction of the fatty acyl-CoA to the corresponding primary alcohol, this compound. nih.gov FAR enzymes often show specificity for the chain length and structure of the fatty acyl substrate, playing a crucial role in determining the final pheromone component produced. frontiersin.org

Table 2: Proposed Biosynthetic Steps for this compound This table is interactive and can be sorted by clicking on the headers.

Step Process Key Enzymes/Substrates Description
1 Chain Initiation & Elongation Fatty Acid Synthase (FAS), Acetyl-CoA, Malonyl-CoA, Branched Precursors A C10 carbon chain is assembled. A methyl branch is introduced either via a branched starter unit or by incorporating methylmalonyl-CoA during elongation. nih.govresearchgate.net

Ecological Context and Prevalence of this compound in Ecosystems

In ecosystems, this compound functions as a semiochemical, a chemical involved in communication. researchgate.net Specifically, it is often a component of insect sex pheromone blends. nih.gov Insect sex pheromones are rarely single compounds; they are typically precise mixtures of several molecules in specific ratios. nih.gov The "major" component may be responsible for long-range attraction, while minor components, such as this compound, can play critical roles in ensuring species-specificity and mediating close-range courtship behaviors. nih.gov

The presence of a specific minor component can act as a reproductive isolating mechanism, preventing closely related species that inhabit the same area from cross-attracting. nih.gov A potential mate may only respond to a chemical signal that contains the exact blend of compounds, including the correct identity and ratio of minor components. Therefore, the ecological significance of a compound like this compound is not just its presence, but its contribution to the chemical "language" that defines a species' unique mating signal, ensuring successful reproduction. researchgate.net

Semiochemical Functions and Biological Activities of 5 Methylnonan 1 Ol

Elucidation of 5-Methylnonan-1-ol as a Pheromone Component in Arthropods

The study of methyl-branched long-chain alcohols is fundamental to chemical ecology, as these compounds often function as highly specific pheromones that mediate critical behaviors like mating and aggregation.

Role as a Sex Pheromone (e.g., in Tenebrio molitor L.)

While this compound itself has not been identified as a primary sex pheromone, its isomer, 4-methylnonan-1-ol , is a well-documented female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor. researchgate.net This compound plays a crucial role in attracting males to females and, in close proximity, works in concert with other chemical cues to induce copulatory behavior. researchgate.net The response to the pheromone is sex-specific, acting on the males. researchgate.net Research has shown that the production of and response to this pheromone are not present in newly emerged adult beetles but develop to a maximum level within about a week of eclosion.

Contribution to Aggregation Pheromone Blends (drawing on related isomers)

Aggregation pheromones are chemical signals that cause insects of the same species, regardless of sex, to congregate at a specific location for purposes such as mating, feeding on a host, or defense. nih.gov While a direct role for this compound in aggregation is not established, its structural isomers are key components in the aggregation pheromone blends of several significant pest species, particularly weevils (Coleoptera: Curculionidae).

A prominent example is 4-methylnonan-5-ol , an isomer of this compound, which is commonly known by the trivial name ferrugineol . This compound is the major component of the male-produced aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus, a devastating pest of palm trees worldwide. scispace.comsemanticscholar.orgresearchgate.net Ferrugineol, often in combination with its corresponding ketone, ferrugineone, attracts both males and females to a host palm, leading to mass attacks that can overcome the tree's defenses. nih.gov The effectiveness of synthetic ferrugineol in field traps has been extensively demonstrated, making it a cornerstone of monitoring and mass-trapping programs for this invasive pest. semanticscholar.orgnih.gov Similarly, other methyl-branched alcohols have been identified as aggregation pheromones in various bark beetle species. researchgate.net

Table 1: Documented Pheromonal Roles of this compound Isomers

CompoundIsomer of this compoundPheromone TypeSpecies ExampleReference
4-Methylnonan-1-olPositional IsomerSex PheromoneTenebrio molitor (Yellow Mealworm) researchgate.net
4-Methylnonan-5-ol (Ferrugineol)Positional IsomerAggregation PheromoneRhynchophorus ferrugineus (Red Palm Weevil) scispace.comsemanticscholar.orgnih.gov

Stereospecificity of this compound Enantiomers in Biological Efficacy

The three-dimensional structure (stereochemistry) of a pheromone molecule is often critical to its biological activity. Chiral pheromones can exist as different enantiomers (non-superimposable mirror images), and insects frequently show a high degree of specificity, responding to only one specific enantiomer or a specific ratio of enantiomers.

This principle is clearly illustrated by the sex pheromone of Tenebrio molitor. Studies have identified the biologically active isomer as (4R)-(+)-4-methyl-1-nonanol . researchgate.net The (S)-enantiomer is not reported to have the same biological efficacy, highlighting the precise fit required between the pheromone molecule and its corresponding receptor on the male beetle's antenna.

The stereochemistry of the aggregation pheromone ferrugineol (4-methylnonan-5-ol) is more complex, as it possesses two chiral centers, meaning it can exist as four different stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). Research has shown that the naturally produced pheromone in Rhynchophorus species is a mixture of stereoisomers. scispace.comresearchgate.net Different species may have different optimal ratios, and in some cases, certain stereoisomers can even inhibit the response, demonstrating the nuanced role of stereochemistry in maintaining species-specific communication. researchgate.net

Mechanistic Studies of Chemoreception and Behavioral Responses to this compound

The perception of pheromones like this compound and its isomers involves a sophisticated olfactory system that translates a chemical signal into a behavioral response. This process is investigated through neurophysiological techniques and molecular-level studies of the receptors involved.

Neurophysiological and Electrophysiological Investigations of Olfactory Perception

Electroantennography (EAG) is a widely used technique to measure the electrical output of an entire insect antenna in response to an odorant. researchgate.netresearchgate.net It provides a rapid assessment of which compounds an insect can detect. While specific EAG studies on this compound are scarce, extensive research on its isomers demonstrates the utility of this method.

In weevils, EAG studies have confirmed that the antennae of species like Rhynchophorus ferrugineus produce a strong electrical response when stimulated with the aggregation pheromone component ferrugineol. mdpi.com These studies can reveal dose-dependency and compare the antennal sensitivity to different pheromone components and host plant volatiles. mdpi.comwur.nl For instance, research on the black vine weevil (Otiorhynchus sulcatus) showed that its antennae respond strongly to a select group of green leaf volatiles, while responses to other compounds like terpenes were weak, indicating the antenna is tuned to specific, relevant chemical cues. researchgate.net Similarly, EAG analysis of Tenebrio molitor has shown strong responses to various plant-derived essential oils and their constituents. nih.gov These electrophysiological responses are the first step in the neural pathway that ultimately leads to a behavioral action, such as flying upwind towards a pheromone source.

Table 2: Electrophysiological and Receptor-Level Findings for Methylnonanol Isomers

IsomerSpeciesTechnique/FindingDescriptionReference
4-Methylnonan-5-ol (Ferrugineol)Rhynchophorus ferrugineusElectroantennography (EAG)Antennae show strong electrical responses to ferrugineol, confirming olfactory detection. mdpi.com
4-Methylnonan-5-ol (Ferrugineol)Rhynchophorus ferrugineusOdorant Receptor IdentificationA specific receptor, RferOR1, has been identified and is tuned to detect ferrugineol. scispace.com
4-Methylnonan-5-ol (Ferrugineol)Rhynchophorus ferrugineusOdorant-Binding Protein IDRferOBP1768 is an odorant-binding protein that transports ferrugineol to the receptor.
Various Plant VolatilesTenebrio molitorElectroantennography (EAG)Antennae show strong responses to certain plant essential oils and green leaf volatiles. nih.gov

Molecular Interactions with Pheromone Receptors

At the molecular level, pheromone detection is initiated when the odorant molecule binds to a specific Odorant Receptor (OR) located on the membrane of olfactory sensory neurons in the antenna. These ORs function as a complex with a highly conserved co-receptor known as Orco .

Significant progress has been made in identifying the specific receptor for the aggregation pheromone component ferrugineol in the red palm weevil. scispace.comnih.gov Researchers have identified and characterized the first pheromone receptor in this species, RferOR1 . scispace.com Using functional expression in Drosophila olfactory neurons, they demonstrated that RferOR1 is specifically tuned to respond to ferrugineol and its ketone analog, ferrugineone. scispace.com The identification of this receptor is a major step toward understanding the specificity of the pheromone response and opens avenues for developing novel pest control strategies, such as receptor-based biosensors for early pest detection. scispace.com

The process also involves other proteins. Before reaching the receptor, hydrophobic pheromone molecules must traverse the aqueous lymph surrounding the neurons. This is facilitated by Odorant-Binding Proteins (OBPs) . In the red palm weevil, a specific OBP, RferOBP1768 , has been shown to be involved in the perception of ferrugineol, likely functioning to capture and transport it to the RferOR1 receptor.

Ecological Implications and Applied Semiochemical Research of this compound

The study of this compound's role in the natural world reveals its significance as a mediator of chemical communication, with potential applications in agriculture. As a semiochemical, it is a substance released by an organism that affects the behavior of other individuals. nih.gov

Functional Roles in Interspecies Chemical Communication

Interspecies chemical communication involves signals that are beneficial to the receiver but not the emitter (kairomones), beneficial to the emitter but neutral to the receiver (allomones), or beneficial to both (synomones). nih.govnih.gov While the specific classification of this compound in interspecies interactions is not extensively documented, its role as a pheromone component suggests potential for exploitation by other species. For instance, a chemical that functions as a sex pheromone for one species can be used as a kairomone by a predator or parasitoid to locate its prey or host. nih.gov

Research has identified this compound as a component of the male-produced sex pheromone in the black soldier fly, Hermetia illucens. In this context, it functions primarily in intraspecific communication to attract females for mating. However, the presence of this volatile compound in the environment could theoretically be detected by predators or parasitoids specializing on this fly, which would then classify it as a kairomone from the perspective of the receiving organism. The full scope of its roles as a potential allomone or synomone in broader ecological webs remains an area for further investigation.

Research into Agro-Ecological Applications for Pest Management

The identification of insect sex pheromones is a cornerstone of modern integrated pest management (IPM) strategies. biorxiv.org Synthetic versions of these compounds are widely used in traps for monitoring pest populations, mass trapping to reduce their numbers, and mating disruption. biorxiv.orgipb.pt Pheromone-based approaches are valued for their species-specificity, which minimizes impact on non-target organisms. biorxiv.org

Given that this compound is a component of the black soldier fly's sex pheromone, it holds potential for use in agro-ecological contexts. The black soldier fly is not typically considered a pest; in fact, its larvae are valued for their ability to convert organic waste into high-protein animal feed. In this case, synthetic this compound could be used as a lure to attract and manage wild populations for contained breeding and industrial-scale waste management.

The principles of its application would be similar to those used for pest control, involving lures containing the synthetic pheromone placed within traps. alfa-chemistry.commdpi.com The effectiveness of such traps depends on various factors, including trap design, the concentration of the pheromone in the lure, and the placement of the traps within the environment. biorxiv.orgmdpi.com

Broader Biological Effects and Biochemical Interactions of this compound

The biological effects of this compound extend beyond its function as a semiochemical, involving its interaction with fundamental biochemical pathways and enzymes.

Studies on Metabolic Pathway Perturbations

Fatty alcohols and their precursor fatty acids are fundamental to many physiological processes in insects, serving as energy sources and as building blocks for membranes, waxes, and pheromones. nih.govbyjus.com The biosynthesis of pheromones, including branched-chain alcohols like this compound, involves modifications of these core lipid metabolism pathways. nih.gov In insects, the degradation of lipids and the subsequent oxidation of fatty acids can lead to the production of various compounds, including those that cause deterioration in stored products, highlighting the importance of regulating these metabolic pathways. acs.org

While specific studies detailing how external application of this compound perturbs metabolic pathways are limited, it is understood that the biosynthesis of such compounds within an organism is tightly regulated. The production of fatty alcohol pheromones is often catalyzed by fatty acyl-CoA reductases (FARs), which convert fatty acyl-CoAs to primary alcohols. biorxiv.org The introduction of an external source of a pheromone component could potentially influence the feedback mechanisms that regulate its natural production, though this specific interaction for this compound has not been detailed in available research.

Enzyme Interaction Research and Substrate Specificity

The synthesis and perception of semiochemicals like this compound are governed by specific enzyme interactions. The biosynthesis of fatty alcohol pheromones in insects is accomplished through the fatty acid synthesis pathway followed by specific modifications. nih.gov Enzymes such as fatty acyl-CoA reductases (FARs) are critical in this process, demonstrating specificity for the chain length and saturation of the fatty acid precursor to produce the final alcohol pheromone. biorxiv.org For example, research on bumblebees has shown that specific FAR genes encode for reductases with distinct specificities that contribute to the unique fatty alcohol blend of their pheromones. nih.gov

Enzymatic synthesis is also a key method for producing such compounds commercially for use in pest management, utilizing enzymes like lipases for their high selectivity. nih.gov While research has demonstrated the successful enzymatic synthesis of various esters using immobilized lipases, specific studies detailing the enzymatic synthesis or degradation of this compound and its substrate specificity with particular enzymes are not prominently available. The interaction of this compound with olfactory receptors in insects is another critical enzymatic step, initiating the signal cascade that leads to a behavioral response.

Phytochemical Significance in Plant Biochemistry

Plants produce a vast array of volatile organic compounds (VOCs), which play crucial roles in defense against herbivores, attracting pollinators, and communication between plants. ipb.ptmdpi.com These volatiles include alcohols, esters, and terpenes. maxapress.com Fatty acid derivatives, in particular, are synthesized in response to attacks by herbivores and pathogens. ipb.pt

While branched-chain fatty alcohols can be found in plant surface waxes and may play a role in interactions with insects, the specific identification of this compound as a significant phytochemical in plant biochemistry is not well-documented in the reviewed literature. biorxiv.org The analysis of plant volatiles is a complex field, with thousands of compounds identified from various species. psu.edu Methods like gas chromatography-mass spectrometry (GC-MS) are used to identify the components of plant extracts and essential oils. mdpi.comnih.govresearchgate.net However, reports specifically listing this compound as a volatile compound from a particular plant species were not found in the conducted searches. Therefore, its direct significance in plant biochemistry remains an open area for research.

Environmental Fate, Transport, and Degradation of 5 Methylnonan 1 Ol

Biodegradation Pathways and Kinetics of 5-Methylnonan-1-ol in Environmental Compartments

Biodegradation is a primary mechanism for the removal of this compound from the environment. This process is largely driven by microbial activity, with the rate and extent of degradation influenced by environmental conditions and the compound's molecular structure.

Under aerobic conditions, the degradation of aliphatic alcohols like this compound is expected to proceed through terminal oxidation. This pathway involves the initial oxidation of the primary alcohol group to an aldehyde, which is subsequently oxidized to a carboxylic acid. This resulting fatty acid can then enter the β-oxidation cycle, a central metabolic pathway that sequentially shortens the carbon chain, ultimately leading to mineralization (the complete breakdown to carbon dioxide and water).

While specific studies on this compound are limited, research on related long-chain and branched-chain alcohols provides insight. The presence of a methyl branch on the carbon chain can influence the rate of degradation. Studies on other branched hydrocarbons have shown that branching can sometimes inhibit biodegradation compared to their linear counterparts nih.gov. The position of the methyl group is a critical factor; for instance, terminal branching, especially at the anteiso-position, has been observed to significantly hinder microbial breakdown nih.gov. However, the methyl group in this compound is located centrally, which may have a less pronounced inhibitory effect. The degradation of some branched nonylphenol isomers has been shown to yield nonanol, indicating that the alkyl chain can be cleaved researchgate.net. The general aerobic degradation of gasoline hydrocarbons, which includes a variety of branched alkanes, has been observed to be rapid and complete in various environmental inocula researchgate.net.

The initial steps in the aerobic degradation of alkanes, which are structurally similar to the alkyl chain of this compound, typically involve alkane hydroxylases that introduce an oxygen atom. This can occur at the terminal carbon (terminal oxidation), a sub-terminal carbon (subterminal oxidation), or at both ends of the chain (biterminal oxidation) frontiersin.org. For a primary alcohol like this compound, the initial oxidation step is already accomplished at one end. Subsequent microbial attack would likely target the alkyl chain.

A diverse range of microorganisms, particularly bacteria and fungi, are capable of degrading aliphatic alcohols. Pseudomonas species are well-known for their metabolic versatility and have been frequently implicated in the degradation of hydrocarbons and their derivatives frontiersin.orgresearchgate.net. Strains of Pseudomonas have been shown to degrade a wide array of aliphatic and aromatic compounds, often possessing the necessary enzymatic machinery, such as alcohol dehydrogenases and aldehyde dehydrogenases, to process these substrates researchgate.netmdpi.com. For instance, Pseudomonas aeruginosa has demonstrated a high capacity for degrading long-chain alkanes (C12–C38) frontiersin.org.

The degradation of branched-chain compounds is not limited to Pseudomonas. Other bacteria, such as those from the genus Sphingomonas, have been shown to degrade branched isomers of nonylphenol researchgate.net. Fungi are also known to metabolize hydrocarbons, although some studies have indicated that certain yeasts may be less effective at utilizing branched-chain hydrocarbons as a growth substrate nih.gov. The efficiency of microbial degradation is often dependent on the specific strain and the presence of inducible enzymes. In some cases, the presence of a gratuitous inducer is necessary to initiate the oxidation of branched hydrocarbons nih.gov. The soil microbial community as a whole generally possesses the capability to degrade a wide range of organic compounds, including those with branched structures plos.org.

The biotransformation of this compound in the environment is likely carried out by a consortium of microorganisms rather than a single species. These microbial communities can work synergistically to break down complex molecules. The initial transformation may be carried out by one group of microbes, with the resulting intermediates being further metabolized by others researchgate.net.

Environmental Partitioning and Transport Models for this compound

The movement of this compound through the environment is dictated by its physical and chemical properties, which determine its partitioning between air, water, soil, and sediment.

With an estimated vapor pressure, this compound is expected to exist predominantly as a vapor in the atmosphere nist.gov. Once in the atmosphere, its fate is primarily governed by reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 25 hours, indicating that it will be degraded relatively quickly in the air nist.gov.

The tendency of a chemical to move from water to air is described by its Henry's Law constant. For isodecyl alcohol, a structural isomer, the estimated Henry's Law constant suggests that volatilization from water surfaces can be an important fate process nist.gov. Estimated volatilization half-lives for a model river and a model lake are 24 hours and 11 days, respectively nist.gov. These values suggest a moderate rate of transfer from aquatic systems to the atmosphere.

Atmospheric dispersion models, such as the Gaussian plume model, can be used to predict the downwind concentration of airborne pollutants researchgate.netquizlet.comnih.gov. These models incorporate factors like emission rate, wind speed and direction, and atmospheric stability to simulate the transport and dilution of a substance in the atmosphere quizlet.comnih.gov. While specific modeling for this compound is not available, these general models provide a framework for understanding its potential atmospheric transport.

Interactive Data Table: Estimated Environmental Partitioning and Fate of Isodecanol (as a proxy for this compound)

ParameterValueInterpretationSource
Vapor Pressure2.1 x 10⁻² mm Hg at 25°CExists primarily as a vapor in the atmosphere nist.gov
Atmospheric Half-life~25 hoursRelatively rapid degradation in the atmosphere nist.gov
Henry's Law Constant5.5 x 10⁻⁵ atm-m³/moleVolatilization from water is a significant process nist.gov
Volatilization Half-life (River)24 hoursModerate rate of transfer from river to air nist.gov
Volatilization Half-life (Lake)11 daysSlower transfer from a lake to air compared to a river nist.gov

The mobility of this compound in soil and sediment is largely controlled by its adsorption to organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior plos.orgnih.govscienceready.com.au. A low Koc value indicates weak adsorption and high mobility, while a high Koc value suggests strong adsorption and low mobility.

For isodecyl alcohol, an estimated Koc value of 80 suggests high mobility in soil nist.gov. This implies that this compound is not likely to be strongly bound to soil and sediment particles and has the potential to leach into groundwater. The adsorption of organic compounds to soil is a complex process influenced by factors such as the organic carbon content of the soil, clay mineralogy, pH, and the chemical's own properties scienceready.com.au.

Desorption is the reverse process, where the chemical is released from the soil or sediment back into the water phase. The kinetics of adsorption and desorption for long-chain alcohol sulfates in agricultural soil have been found to be rapid, reaching equilibrium in about an hour. The extent of adsorption increases with the length of the alkyl chain.

It is important to note that partitioning in sediments can be complex, with chemicals not always being fully available for equilibrium partitioning with the surrounding water copernicus.orgaaqr.org. This can affect their bioavailability and the accuracy of risk assessments based solely on total sediment concentrations.

Advanced Analytical Methodologies for 5 Methylnonan 1 Ol

Method Validation and Application of 5-Methylnonan-1-ol as a Reference Standard in Analytical Research

Utilization in Quality Control and Research Product Development

Advanced analytical methodologies are fundamental to ensuring the quality and consistency of this compound and are integral to its development for various research applications. These techniques are primarily employed to verify the compound's identity, determine its purity, and quantify any impurities, which is critical for its use in fields such as fragrance formulation and chemical synthesis.

In a quality control (QC) setting, the primary goal is to ensure that each batch of this compound meets predefined specifications. This is crucial for its application in the fragrance industry, where even minor impurities can significantly alter the olfactory profile of a final product. sigmaaldrich.comfastercapital.com For research and product development, these analytical methods are used to monitor the progress of synthesis, optimize reaction conditions, and characterize the final product.

The most prominently used analytical techniques for the quality control and research-based analysis of this compound and related long-chain branched alcohols include Gas Chromatography (GC) coupled with various detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy. fastercapital.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. chromatography-gc.comicm.edu.pl In a typical QC workflow, a sample of this compound is injected into the gas chromatograph. The compound travels through a capillary column, and its retention time—the time it takes to pass through the column—is a key identifier. Following separation by GC, the compound enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.

For enhanced analysis of fatty alcohols, a derivatization step is often employed prior to GC-MS analysis. gerli.com Silylation, for instance, involves reacting the alcohol with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether. researchgate.net This process increases the volatility and thermal stability of the compound, leading to improved chromatographic peak shape and sensitivity.

A typical GC-MS analysis for a quality control assessment of this compound would yield data similar to that presented in Table 1. The presence of other isomers or related compounds can be identified and quantified to ensure the product meets the required purity levels, often 95% or higher for commercial grades.

Table 1: Illustrative GC-MS Data for a Quality Control Sample of this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)Concentration (%)
This compound12.557, 71, 85, 101, 14398.5
Isomer 112.257, 71, 85, 1430.8
Isomer 212.957, 71, 85, 1430.5
Unidentified Impurity11.8-0.2

Note: This data is illustrative and serves to represent typical findings in a QC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. fastercapital.comalwsci.com In the context of research and development, ¹H NMR and ¹³C NMR are used to confirm the molecular structure of newly synthesized this compound. For quality control, NMR can verify the identity of the compound and provide information on its purity.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in different chemical environments. For instance, the protons on the carbon bearing the hydroxyl group (–CH₂OH) would appear in a specific chemical shift range (typically 3.4-4.5 ppm). pressbooks.pub The integration of the peak areas in the ¹H NMR spectrum can be used to determine the relative number of protons and thus help in confirming the structure and assessing purity.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Type Predicted Chemical Shift (ppm) Carbon Type Predicted Chemical Shift (ppm)
-CH₃ (at C5)~0.9-CH₃ (at C5)~20
-CH₃ (terminal)~0.9-CH₃ (terminal)~14
-CH₂- (chain)1.2-1.6-CH₂- (chain)23-35
-CH- (at C5)~1.5-CH- (at C5)~38
-CH₂OH~3.6-CH₂OH~63
-OHVariable

Note: These are predicted values based on standard NMR principles and may vary slightly based on solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the quantification of branched-chain alcohols in various matrices. nih.gov HPLC is especially useful for analyzing less volatile impurities or for formulations where the compound is mixed with non-volatile components. Different detectors can be used with HPLC, such as a Refractive Index Detector (RID) or, after derivatization, a UV-Vis or fluorescence detector for enhanced sensitivity.

Future Research Directions and Interdisciplinary Prospects for 5 Methylnonan 1 Ol

Exploration of Emerging Synthetic Methodologies for Enhanced Stereocontrol

The presence of a chiral center at the C-5 position of 5-methylnonan-1-ol means that its stereoisomers, (R)-5-methylnonan-1-ol and (S)-5-methylnonan-1-ol, could elicit distinct biological responses. Consequently, developing synthetic routes that provide precise control over stereochemistry is a critical research objective.

Future work should focus on advancing stereoselective synthetic strategies. Biocatalysis, which utilizes enzymes for chemical transformations, offers a particularly promising path forward. nih.gov Enzyme-catalyzed reactions are known for their high enantioselectivity and ability to operate under mild conditions, which is advantageous over many traditional chemical methods. nih.govunito.it Research into novel ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) capable of reducing a 5-methylnonan-1-al precursor or related ketone with high stereospecificity is a key direction. The directed evolution of existing enzymes could be employed to tailor-make biocatalysts with enhanced activity, selectivity, and stability for this specific substrate. nih.gov

Furthermore, chemoenzymatic approaches, which combine conventional chemical synthesis with enzymatic steps, could provide efficient and scalable routes. For instance, a chemical synthesis could be used to generate a racemic or prochiral intermediate, followed by an enzymatic resolution or asymmetric reduction to yield the desired enantiomerically pure alcohol. nih.gov Investigating decarboxylative aldol (B89426) reactions catalyzed by engineered enzymes like UstD could also open new pathways to chiral γ-hydroxy amino acids, which could serve as precursors in novel syntheses of this compound and its derivatives. researchgate.netresearchgate.net

Integration of this compound Research into Broader Chemical Ecology and Pest Management Frameworks

The structural characteristics of this compound are similar to those of known insect pheromones, particularly branched-chain alkanes and alcohols that serve as aggregation or sex pheromones. researchgate.netresearchgate.net For example, 5-methylheptadecane (B3050539) has been identified as the sex pheromone of the broom twig miner, Leucoptera spartifoliella. researchgate.net This structural parallel strongly suggests that this compound or its derivatives could have untapped potential as semiochemicals—chemicals that convey signals between organisms. researchgate.net

A primary future research direction is the systematic screening of this compound and its individual enantiomers for pheromonal or kairomonal activity across a wide range of insect species, particularly agricultural and forest pests. govinfo.gov This involves conducting electroantennography (EAG) studies to measure insect olfactory responses, followed by behavioral assays to determine if the compound acts as an attractant, repellent, or mating disruptor. nih.gov

Should this compound be identified as an effective attractant, it could be integrated into Integrated Pest Management (IPM) programs. numberanalytics.com This could involve its use in:

Monitoring: Baited traps could be used to monitor pest population densities, allowing for more precise and timely application of control measures. numberanalytics.com

Mass Trapping: Deploying a large number of traps to capture a significant portion of the pest population. numberanalytics.com

Push-Pull Strategies: Using this compound as a "pull" agent to lure pests towards trap crops or traps, while a repellent ("push") agent is used to drive them away from the main crop. numberanalytics.com

Investigating the compound's role in the chemical communication of beneficial insects, such as predators and parasitoids, is also crucial to ensure that its use in pest management does not disrupt natural biological control systems. numberanalytics.com

Advanced Investigations into the Molecular Mechanisms of this compound Biological Interactions

Understanding how this compound interacts with biological systems at the molecular level is fundamental to explaining its potential effects as a semiochemical. Future research should aim to deorphanize the olfactory receptors (ORs) that detect this specific molecule in target insect species. The human olfactory system contains hundreds of distinct ORs, and a similar diversity exists in insects, where specific receptors bind to particular chemical cues to trigger a neural response. nih.gov

By expressing insect ORs in heterologous systems (such as Xenopus oocytes or human cell lines) and then exposing them to this compound, researchers can identify the specific receptor(s) that bind to it. nih.gov This would provide direct evidence of its perception and is the first step in unraveling the olfactory code. It is also vital to test the individual enantiomers, as chiral recognition is a common feature of olfactory receptors.

Furthermore, studies in model organisms like Drosophila melanogaster have shown that contact with alcohols can rapidly amplify the production of fatty acid-derived pheromones, thereby enhancing courtship success. nih.gov Future investigations could explore whether exposure to this compound induces similar downstream effects on the pheromone biosynthesis pathways of other insects. This would represent a novel mechanism of action, where the compound not only acts as an external signal but also modulates the insect's own chemical signaling profile.

Sustainable and Green Chemistry Approaches for this compound Production

As research into the applications of this compound expands, so too will the need for its efficient and environmentally responsible production. Green chemistry principles offer a framework for developing sustainable manufacturing processes.

A key area for future research is the development of biosynthetic pathways in engineered microorganisms. researchgate.netresearchgate.net Metabolic engineering of host organisms like Escherichia coli or Ralstonia eutropha could enable the production of this compound from renewable feedstocks like glucose. researchgate.netacs.orgnih.gov This involves introducing and optimizing pathways that extend the carbon chain of common metabolites. For example, pathways that produce 2-keto acids as intermediates could be harnessed and extended to generate the C10 backbone of this compound. acs.orgnih.gov The advantages of such an approach include reduced reliance on petrochemicals and milder reaction conditions. researchgate.net

The choice of solvents and reagents in any chemical synthesis steps is also critical. Research should focus on replacing traditional volatile organic solvents with greener alternatives, such as bio-based solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or deep eutectic solvents, which can offer lower toxicity and easier recyclability. unito.it Additionally, the use of catalytic reagents is preferable to stoichiometric ones to minimize waste. unito.it Biocatalytic processes, as mentioned in section 7.1, are inherently green due to their use of water as a solvent and biodegradable catalysts (enzymes). nih.gov

The following table summarizes potential green chemistry approaches for the production of branched-chain alcohols like this compound.

ApproachDescriptionKey Advantages
Metabolic Engineering Engineering microorganisms (E. coli, yeast) to produce the alcohol from renewable feedstocks like glucose. researchgate.netnih.govReduces fossil fuel dependence; uses renewable resources.
Biocatalysis Using isolated enzymes (e.g., KREDs, ADHs) or whole cells for specific reaction steps, especially for stereocontrol. nih.govHigh selectivity; mild reaction conditions; biodegradable catalysts.
Green Solvents Replacing hazardous organic solvents with alternatives like water, supercritical CO2, or bio-derived ethers. unito.itReduced environmental impact and toxicity.
Catalytic Reagents Employing recyclable catalysts instead of single-use stoichiometric reagents to improve atom economy.Minimizes chemical waste generation.

Application of Computational Chemistry and Machine Learning Models to this compound Research

Computational tools are poised to revolutionize many aspects of chemical research, and this compound is no exception. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery process and provide insights that are difficult to obtain through experimentation alone.

Future research should leverage ML for the discovery and optimization of pheromones. skyquestt.com AI algorithms can screen vast virtual libraries of molecules to predict which compounds are likely to bind to insect olfactory receptors, thereby prioritizing candidates like this compound for synthesis and testing. skyquestt.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of alcohols and related compounds with their biological activity, helping to design more potent analogues. researchgate.net

Once a pheromonal effect is confirmed, deep learning models can be applied to pest management tools. For example, object detection algorithms can be trained to automatically identify and count specific pest species caught in pheromone-baited traps from images, automating the labor-intensive process of manual counting and enabling real-time population monitoring. mdpi.commdpi.comfrontiersin.org

Furthermore, computational chemistry methods like molecular docking can be used to simulate the interaction between the (R) and (S) enantiomers of this compound and the binding pocket of a target olfactory receptor. This can help elucidate the structural basis for stereospecificity and guide the rational design of new, more effective semiochemicals.

The integration of these computational approaches is summarized below:

Computational ToolApplication to this compound Research
Machine Learning (Pheromone Discovery) Predict potential pheromonal activity based on molecular structure, prioritizing experimental testing. skyquestt.comresearchgate.net
QSAR Modeling Establish relationships between chemical structure and biological activity to guide the design of more potent analogues. researchgate.net
Deep Learning (Pest Monitoring) Develop automated systems to identify and count target pests in traps baited with this compound. mdpi.commdpi.com
Molecular Docking Simulate the binding of this compound enantiomers to specific olfactory receptors to understand the basis of biological activity.

Q & A

Basic Research Questions

1. Synthetic Methodologies and Characterization Q1: What synthetic routes are most effective for producing high-purity 5-methylnonan-1-ol, and how should reaction conditions be optimized? Answer:

  • Catalyst selection : Use transition metal catalysts (e.g., palladium or nickel) for reductive amination or hydrogenation of precursor aldehydes or ketones, as these minimize side reactions .
  • Purification : Employ fractional distillation followed by column chromatography to isolate this compound. Validate purity via GC-MS (>98%) and NMR (e.g., ¹H and ¹³C spectra confirming branching at the 5-methyl position) .
  • Documentation : Report reaction parameters (temperature, solvent, catalyst loading) in the main manuscript, with detailed protocols in supplementary materials to ensure reproducibility .

Q2: How can researchers verify the structural identity of this compound when literature data are limited? Answer:

  • Spectroscopic cross-validation : Combine IR (hydroxyl stretch ~3300 cm⁻¹), NMR (integration ratios for methyl branching and hydroxyl proton), and high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Reference databases : Cross-check spectral data against NIST Chemistry WebBook entries for analogous branched alcohols .

Advanced Research Questions

2. Addressing Contradictions in Physicochemical Data Q3: How should researchers resolve discrepancies in reported physical properties (e.g., boiling point, solubility) of this compound across studies? Answer:

  • Comparative analysis : Replicate experiments under standardized conditions (e.g., IUPAC-recommended methods for boiling point determination) to isolate variables like solvent purity or measurement techniques .
  • Statistical validation : Apply error analysis (e.g., standard deviation across triplicate trials) to identify outliers and validate consistency with existing datasets .

Q4: What strategies ensure reproducibility when synthesizing this compound in varying laboratory settings? Answer:

  • Open-science practices : Share raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or institutional databases, adhering to FAIR principles .
  • Detailed metadata : Document environmental factors (humidity, equipment calibration) and batch-specific variations in supplementary files .

4. Mechanistic Studies and Functional Applications Q5: How can researchers investigate the role of this compound in pheromonal systems or catalytic processes? Answer:

  • Electrophysiological assays : Use electroantennography (EAG) to measure insect antenna responses, paired with gas chromatography-electroantennographic detection (GC-EAD) to isolate bioactive fractions .
  • Kinetic studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy under controlled catalytic conditions (e.g., acidic or enzymatic environments) .

Data Management and Ethical Considerations

5. Balancing Open Data with Privacy in Collaborative Research Q6: How can researchers share datasets involving this compound while complying with GDPR or institutional ethics guidelines? Answer:

  • De-identification : Anonymize metadata linked to human or animal studies (e.g., clinical trials) and use aggregated data formats .
  • Controlled access : Utilize repositories with tiered access permissions (e.g., EMBL-EBI) and embed data-sharing clauses in informed consent forms .

Tables for Reference

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationExample ParametersReference
GC-MSPurity analysisColumn: DB-5MS; He carrier gas, 1.2 mL/min
¹H NMRStructural confirmationSolvent: CDCl₃; δ 0.88 (t, 3H, CH₃)
EAGBioactivity screeningAntenna source: Drosophila melanogaster

Table 2: Common Contradictions and Resolutions

IssueResolution StrategyEvidence Source
Variable boiling pointsStandardize atmospheric pressure corrections
Conflicting bioactivity dataValidate via orthogonal assays (EAG vs. behavioral tests)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.